4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the construction of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide group. Common synthetic strategies include:
Ring Construction: The pyrimidine ring can be synthesized via condensation reactions involving a three-carbon compound and an amidine structure, using catalysts such as sodium hydroxide or ethoxide.
Functionalization: The pyrrolidine ring can be functionalized through various methods, including the use of proline derivatives.
Coupling Reactions: The final coupling of the pyrimidine and pyrrolidine rings with the benzamide group can be achieved using reagents like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity and target selectivity.
Biological Research: It is used to investigate the structure-activity relationships (SAR) of pyrrolidine and pyrimidine derivatives.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyrimidine rings contribute to the compound’s binding affinity and selectivity towards certain proteins and enzymes . This interaction can modulate biological processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities with the pyrrolidine ring.
Pyrimidine Derivatives: Compounds such as imatinib and dasatinib, which are pyrimidine-based drugs, have similar pharmacological profiles.
Uniqueness
4-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its combination of pyrrolidine and pyrimidine rings, which provides a distinct three-dimensional structure and enhanced biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N5O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H25N5O/c1-16-5-7-18(8-6-16)23(29)27-20-11-9-19(10-12-20)26-21-15-22(25-17(2)24-21)28-13-3-4-14-28/h5-12,15H,3-4,13-14H2,1-2H3,(H,27,29)(H,24,25,26) |
InChI Key |
IBFAULGJBSFLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.